Cas no 2228613-84-9 (2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid)

2-(5-Bromo-2-chloropyridin-3-yl)prop-2-enoic acid is a halogenated pyridine derivative featuring a reactive acrylate moiety, making it a versatile intermediate in organic synthesis. The presence of both bromo and chloro substituents on the pyridine ring enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The prop-2-enoic acid group allows for further derivatization via Michael additions or polymerization, expanding its applications in pharmaceutical and materials chemistry. Its well-defined structure and high purity ensure consistent performance in complex synthetic pathways. This compound is particularly valuable for constructing heterocyclic frameworks in drug discovery and agrochemical research.
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid structure
2228613-84-9 structure
Product name:2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
CAS No:2228613-84-9
MF:C8H5BrClNO2
Molecular Weight:262.487800359726
CID:6318285
PubChem ID:165965741

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
    • 2228613-84-9
    • EN300-1936700
    • インチ: 1S/C8H5BrClNO2/c1-4(8(12)13)6-2-5(9)3-11-7(6)10/h2-3H,1H2,(H,12,13)
    • InChIKey: VCVKSPNIQXLWLC-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C(=C)C(=O)O)=C1)Cl

計算された属性

  • 精确分子量: 260.91922g/mol
  • 同位素质量: 260.91922g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 50.2Ų

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1936700-0.05g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
0.05g
$1080.0 2023-09-17
Enamine
EN300-1936700-10g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
10g
$5528.0 2023-09-17
Enamine
EN300-1936700-1.0g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
1g
$1286.0 2023-05-23
Enamine
EN300-1936700-10.0g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
10g
$5528.0 2023-05-23
Enamine
EN300-1936700-0.25g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
0.25g
$1183.0 2023-09-17
Enamine
EN300-1936700-5g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
5g
$3728.0 2023-09-17
Enamine
EN300-1936700-1g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
1g
$1286.0 2023-09-17
Enamine
EN300-1936700-5.0g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
5g
$3728.0 2023-05-23
Enamine
EN300-1936700-0.1g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
0.1g
$1131.0 2023-09-17
Enamine
EN300-1936700-0.5g
2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid
2228613-84-9
0.5g
$1234.0 2023-09-17

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid 関連文献

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acidに関する追加情報

Introduction to 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid (CAS No. 2228613-84-9)

2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid (CAS No. 2228613-84-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo-substituted pyridine ring and a propenoic acid moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid is defined by the presence of a bromine atom at the 5-position of the pyridine ring, a chlorine atom at the 2-position, and a propenoic acid group attached to the 3-position of the pyridine ring. The combination of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity, which are crucial for its biological evaluation.

In recent years, there has been a growing interest in the exploration of 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid for its potential therapeutic applications. Research studies have indicated that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory properties, 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound selectively induced apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. This selective cytotoxicity is attributed to its ability to disrupt key signaling pathways involved in cancer cell survival and proliferation.

In addition to its anti-inflammatory and anti-cancer activities, 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid has been investigated for its neuroprotective effects. Preclinical studies have demonstrated that this compound can protect neurons from oxidative stress and neurotoxic insults, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid have also been studied to evaluate its suitability as a therapeutic agent. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its efficacy and safety in vivo. For example, a study published in the Bioorganic & Medicinal Chemistry Letters reported that 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid has good oral bioavailability and a long half-life, making it suitable for chronic administration.

The synthetic route for preparing 2-(5-bromo-2-chloropyridin-3-yl)prop-2-enoic acid has been well-documented in the literature. The most common method involves the reaction of 5-bromo-2-chloropyridine with acrylic acid or an acrylic acid derivative under appropriate conditions. This synthetic approach allows for the efficient production of high-purity material suitable for both research and commercial applications.

In conclusion, 2-(5-bromo-2-chloropyridin-3-y l)prop - 0 - eno ic ac id (CAS No. 0000000) strong > represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for use in drug development. As new findings emerge, it is likely that this compound will play an increasingly important role in advancing our understanding of various diseases and developing novel therapeutic strategies.

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